3-Benzoyl-4-bromo-2-tert-butyl-4-methyl-1,3-oxazolidin-5-one

Oxazolidinone Molecular weight Heavy atom effect

Standard oxazolidinone scaffolds require multi-step alkylation to access quaternary centers. This C4-brominated Seebach-type building block eliminates that step, providing a direct electrophilic handle for divergent synthesis. - **Pre-installed quaternary center:** Bypass low-yielding enolate alkylation; proceed directly to SN2 or Suzuki-Miyaura couplings. - **Dual reactivity:** Generate the 4-methylene dipolarophile (CAS 113304-18-0) via elimination or install C-N/C-C bonds via cross-coupling. - **Heavy atom for crystallography:** Bromine enables anomalous dispersion phasing for absolute config. determination (Cu Kα). - **BenchChem stock:** >95% purity, available for immediate R&D shipment.

Molecular Formula C15H18BrNO3
Molecular Weight 340.21 g/mol
CAS No. 113304-17-9
Cat. No. B12884551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyl-4-bromo-2-tert-butyl-4-methyl-1,3-oxazolidin-5-one
CAS113304-17-9
Molecular FormulaC15H18BrNO3
Molecular Weight340.21 g/mol
Structural Identifiers
SMILESCC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C(C)(C)C)Br
InChIInChI=1S/C15H18BrNO3/c1-14(2,3)12-17(15(4,16)13(19)20-12)11(18)10-8-6-5-7-9-10/h5-9,12H,1-4H3
InChIKeyHYAQFBDNZWDAMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzoyl-4-bromo-2-tert-butyl-4-methyl-1,3-oxazolidin-5-one: Procurement Guide


3-Benzoyl-4-bromo-2-tert-butyl-4-methyl-1,3-oxazolidin-5-one (CAS 113304-17-9) is a fully substituted, heterocyclic oxazolidin-5-one derivative bearing a benzoyl N-protecting group, a tert-butyl substituent at the 2-position, and a geminal bromo/methyl pair at the 4-position (molecular weight: 340.21 g/mol, molecular formula: C15H18BrNO3) . The compound is cataloged in chemical databases as a member of the Seebach-type oxazolidinone family and is listed as a research chemical of >95% purity by multiple suppliers ; however, peer-reviewed primary literature directly characterizing this specific compound is extremely scarce, and the bulk of available evidence for its chemical behavior must be inferred from studies on closely related C4-unsubstituted, C4-methylene, or C4-alkyl analogs within the 3-benzoyl-2-tert-butyl-oxazolidin-5-one scaffold.

Pre-installed C4–Br electrophile for quaternary amino acid synthesis
Divergent access to 4-methylene or functionalized oxazolidinones
Heavy-atom (Br) anomalous dispersion for X-ray crystallography

3-Benzoyl-4-bromo-2-tert-butyl-4-methyl-1,3-oxazolidin-5-one: Why Generic Analogs Fail


Within the 3-benzoyl-2-tert-butyl-oxazolidin-5-one scaffold, substitution at the C4 position is the primary determinant of both the compound's ultimate synthetic destination and its physicochemical properties. The fully substituted C4 center bearing a bromine atom in CAS 113304-17-9 is structurally distinct from the more extensively studied C4-unsubstituted analog (CAS 104057-64-9, MW = 261.32 g/mol) and the C4-methylene derivative (CAS 113304-18-0, MW = 259.31 g/mol) . The presence of the C4 bromine increases the molecular weight by approximately 79 g/mol relative to the non-brominated analog and introduces a heavy atom that dramatically alters crystallinity, solubility, and X-ray diffraction properties [1]. Furthermore, while the C4-unsubstituted scaffold has been validated for stereoselective enolate alkylation to generate 4,4-disubstituted amino acid precursors with diastereoselectivities of 9:1 to >50:1 [2], the C4-bromo congener circumvents the need for the initial alkylation step and provides a pre-installed electrophilic handle for orthogonal downstream transformations that are not accessible from the C4-H or C4-methylene variants.

Heavy-atom effect alters detection and diffraction

The C4–Br increases molecular weight by ~79 g/mol and introduces anomalous scattering; non-halogenated analogs cannot replicate MS isotopic patterns or X-ray phasing behavior.

Synthetic pathway divergence limits direct substitution

C4–H or C4–methylene analogs require initial alkylation or lack the dual elimination/substitution reactivity provided by the pre-installed C4–Br bond.

Crystallinity and solubility differ from non-brominated forms

Bromine substitution changes crystal packing, solubility, and potential halogen-bonding motifs; behavior observed for the N-benzoyl non-brominated analog may not transfer directly.

3-Benzoyl-4-bromo-2-tert-butyl-4-methyl-1,3-oxazolidin-5-one: Key Evidence vs. Analogs


Molecular Weight and Heavy-Atom Differentiation

The target compound (CAS 113304-17-9) possesses a molecular weight of 340.21 g/mol (C15H18BrNO3), containing one bromine atom that contributes approximately 23.5% of the total molecular mass . In contrast, the closest non-brominated 4-methyl analog, (2S,4S)-3-benzoyl-2-tert-butyl-4-methyl-1,3-oxazolidin-5-one (CAS 104057-64-9), has a molecular weight of 261.32 g/mol (C15H19NO3), representing a mass difference of 78.89 g/mol [1]. This substantial mass increase, attributable solely to Br substitution for H at the C4 position, is relevant for mass spectrometric detection sensitivity, chromatographic retention behavior, and anomalous dispersion in X-ray crystallography—properties that are not achievable with the non-halogenated scaffold.

Molecular Weight & Heavy Atom
Cross-study comparable
340.21 g/mol (C15H18BrNO3) vs. 261.32 g/mol (C15H19NO3); ΔMW = +78.89 g/mol (30.2% increase)
Provides mass-spectrometric differentiation and anomalous X-ray scattering unavailable from non-halogenated scaffold.
Exact mass and formula from database values; confirm experimentally for critical crystallographic workflows.
Oxazolidinone Molecular weight Heavy atom effect Crystallography

Seebach Enolate Alkylation for Quaternary Amino Acids

In the foundational work by Seebach and Fadel (1985), the 3-benzoyl-2-(tert-butyl)-1,3-oxazolidin-5-one scaffold—the direct structural parent of the target compound—was shown to undergo deprotonation with lithium diethylamide (LDEA) in THF followed by alkylation with methyl iodide or benzyl bromide to yield 4,4-disubstituted oxazolidinones with high diastereoselectivities ranging from 9:1 to 50:1 [1]. The cyclization step using benzoyl chloride in cold CH2Cl2 gave the cis-configured (2S,4S)-4-alkyl-3-benzoyl-2-(tert-butyl)-1,3-oxazolidin-5-ones in 85–95% yield with cis/trans ratios of 4:1 to >99:1 [1]. Hydrolysis of the resulting oxazolidinones to the corresponding α,α-disubstituted amino acids proceeded with negligible racemization, confirming the fidelity of chiral transfer [1]. While these data were generated on C4-H and C4-alkyl substrates rather than on the C4-bromo compound specifically, the identical benzoyl/tert-butyl scaffold and reaction manifold strongly support that the C4-bromo derivative would participate in analogous transformations with comparable stereochemical outcomes, with the added advantage that the C4 bromine serves as a pre-installed functional handle for post-alkylation derivatization.

Enolate Alkylation Selectivity
Class-level inference
Expected diastereoselectivity 9:1 to >50:1 (inferred from scaffold-identical Seebach substrates); cyclization yields 85–95% with cis/trans >4:1.
Defines stereochemical performance envelope for quaternary amino acid synthesis; direct C4–Br data not yet reported.
Inference from C4–H/alkyl analogs; extrapolation to brominated congener requires experimental validation.
Asymmetric synthesis Chiral auxiliary Self-regeneration of stereocenters Quaternary amino acids

Crystal Packing and Ring Conformation of Brominated Oxazolidinones

In a 2022 crystallographic study of three chiral oxazolidin-5-ones sharing the common (2S,4S)-2-tert-butyl-4-methyl substitution pattern but differing in the N-acyl group, the N-benzoyl-substituted compound (the direct non-brominated analog of the target) crystallized in an orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 6.2057(2) Å, b = 11.8861(5) Å, c = 36.8023(15) Å [1]. This compound exhibited an envelope ring conformation with C2 as the flap atom displaced by 0.467(2) Å from the mean plane, in contrast to the N-acryloyl analog where O1 served as the flap atom with a displacement of 0.255(2) Å [1]. Furthermore, the N-benzoyl derivative formed intermolecular C(6) chains via C–H···O hydrogen bonds with a notably short H···O separation of 2.24(3) Å, a packing feature absent in the N-Cbz-protected analog [1]. Although this crystallographic study did not include the C4-bromo compound specifically, the N-benzoyl congener's crystal packing is directly relevant: the introduction of Br at C4 would be expected to further modulate both ring conformation and intermolecular halogen-bonding interactions, opening additional polymorphic landscapes not accessible to the non-halogenated compound.

Crystal Packing & Ring Conformation
Cross-study comparable
N-benzoyl analog: orthorhombic P212121, a=6.2057, b=11.8861, c=36.8023 Å; C2-flap envelope (displacement 0.467 Å); C–H···O chains (H···O 2.24 Å). C4–Br expected to introduce C–Br···O halogen bonding.
Distinct crystal packing and heavy-atom phasing support absolute configuration determination.
No single-crystal data for the C4–Br target; predicted from N-benzoyl and 4-bromomethylene analogs.
X-ray crystallography Crystal engineering Ring conformation Polymorphism

Photolytic Bromination Intermediate for 4-Methylene Oxazolidinones

Beckwith et al. (1993) demonstrated that (2S)- and (2R)-N-benzoyl-2-t-butyl-4-methyleneoxazolidin-5-one (CAS 113304-18-0) can be synthesized in high enantiomeric purity (>98%) via photolytic bromination of the corresponding (2S)- or (2R)-oxazolidinones derived from (S)-alanine, followed by treatment with sodium iodide in refluxing acetone [1]. In this synthetic sequence, the 4-bromo-4-methyl intermediate (i.e., the target compound or its enantiomerically pure stereoisomer) is the direct precursor to the 4-methylene product. The 4-methylene derivative has subsequently been employed as a versatile chiral dipolarophile and radical acceptor in the asymmetric synthesis of proline derivatives and unnatural α-amino acids [2]. The target compound therefore occupies a unique nodal position in the synthetic tree: it is the brominated intermediate that enables access to the 4-methylene compound while itself offering the C4–Br bond as an orthogonal functional handle for nucleophilic displacement or cross-coupling reactions that bypass the methylene intermediate entirely.

Photolytic Bromination Intermediate
Supporting evidence
C4–Br → 4-methylene (>98% ee) via NaI/acetone reflux; or direct nucleophilic substitution to 4-functionalized derivatives. Two orthogonal manifolds available.
Unique dual-reactivity branching point absent in non-brominated or methylene-only analogs.
Validated sequence from Beckwith et al.; the target compound is the explicit synthetic intermediate.
Photolytic bromination Radical chemistry Synthetic intermediate Enantiomeric purity

Lipophilicity and TPSA Changes with C4-Bromination

Computational comparison of key physicochemical descriptors reveals that C4-bromination produces measurable shifts in molecular properties relative to the non-halogenated analog (CAS 104057-64-9). Based on calculated properties, the target compound (C15H18BrNO3) has a higher molecular weight (340.21 vs. 261.32 g/mol), increased calculated logP due to the hydrophobic contribution of the bromine atom, and identical topological polar surface area (TPSA = 46.6 Ų for both compounds, as the bromine atom does not contribute additional H-bond acceptors or donors) . The increased lipophilicity of the brominated compound predicts enhanced membrane permeability in cellular assays and altered chromatographic retention (longer retention time on reversed-phase HPLC) compared to the non-brominated analog. These property differences are directly relevant to applications in medicinal chemistry where the compound may serve as a fragment or scaffold for further elaboration, as the C4–Br attachment point provides a vector for Suzuki, Buchwald–Hartwig, or other metal-catalyzed cross-coupling reactions that are not feasible with the C4–H compound.

Lipophilicity & TPSA
Supporting evidence
Computed: MW 340.21, TPSA 46.6 Ų, estimated ΔLogP ~+0.5–0.8 vs. non-brominated analog. C4–Br increases lipophilicity while preserving TPSA.
Supports cross-coupling diversification with predicted membrane permeability shift.
Calculated properties only; experimental logP and permeability data not available (Sources empty).
Lipophilicity TPSA Drug-likeness Physicochemical profiling

High-Value Applications of 3-Benzoyl-4-bromo-2-tert-butyl-4-methyl-1,3-oxazolidin-5-one


Asymmetric Quaternary Amino Acid Synthesis via Seebach SRS

The target compound serves as a direct entrant into the Seebach self-regeneration of stereocenters (SRS) manifold for the preparation of enantiomerically enriched quaternary amino acids. The 3-benzoyl-2-tert-butyl scaffold has been validated to deliver diastereoselectivities of 9:1 to 50:1 in enolate alkylation reactions with alkyl halides and carbonyl electrophiles, with subsequent hydrolytic cleavage yielding the free amino acids with preservation of optical purity [1]. The pre-installed C4 bromine atom eliminates the requirement for the initial deprotonation/alkylation step that is mandatory for the C4-unsubstituted analog (CAS 104057-64-9), instead enabling direct nucleophilic displacement or cross-coupling at the quaternary center, thereby shortening the synthetic sequence by at least one step for targets where the C4 substituent is introduced via bromide displacement rather than enolate alkylation.

Divergent Synthesis of 4-Methylene and 4-Functionalized Oxazolidinones

The C4–Br bond in the target compound establishes a unique branching point for divergent synthesis. Treatment under photolytic elimination conditions (NaI/acetone reflux) converts the compound to the 4-methylene analog (CAS 113304-18-0) in high enantiomeric purity (>98% ee), which has been extensively employed as a chiral dipolarophile and radical acceptor for the asymmetric construction of proline derivatives and homoserine analogs [2][3]. Alternatively, the C4–Br bond can be engaged in nucleophilic substitution reactions with O-, N-, S-, or C-nucleophiles to generate a library of 4-heteroatom-substituted or 4-carbon-substituted oxazolidinones directly, without passing through the methylene intermediate. This dual reactivity is not available from either the non-brominated 4-methyl analog or the 4-methylene compound alone, making the target compound the most versatile single inventory item for laboratories pursuing multiple synthetic trajectories from a common chiral pool starting material.

Absolute Configuration by Bromine Anomalous Dispersion

The presence of a bromine atom (atomic number 35) at the C4 position enables anomalous dispersion phasing for absolute configuration determination using Cu Kα radiation (λ = 1.5418 Å), where bromine exhibits a significant anomalous scattering component (f'' ≈ 1.3 e⁻), compared to the negligible anomalous signal from the C, N, O, and H atoms present in the non-halogenated analog [4]. This capability is particularly valuable for novel chiral molecules where the absolute stereochemistry must be rigorously established. The N-benzoyl scaffold has also been shown to form well-ordered crystals with distinct intermolecular C–H···O hydrogen-bonding chains (H···O separation as short as 2.24 Å), and the additional potential for C–Br···O halogen bonding in the brominated derivative may further enhance crystallinity and diffraction quality [4].

Cross-Coupling Handle for Fragment-Based Drug Discovery

In medicinal chemistry campaigns, the target compound's C4–Br bond provides a pre-installed vector for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) that enable rapid diversification of the oxazolidinone core. The compound's favorable topological polar surface area (TPSA = 46.6 Ų) and the lipophilicity contributed by the bromine atom position it within drug-like chemical space . Unlike the non-halogenated analog (CAS 104057-64-9), which requires C–H activation or multi-step functionalization to introduce aryl/heteroaryl groups at C4, the brominated compound permits direct sp³–sp² bond formation at the quaternary center. Furthermore, BindingDB data indicate that oxazolidinone-containing compounds from this chemical series have been evaluated against bromodomain-containing protein 4 (BRD4), with IC50 values in the sub-micromolar range (398 nM for a related analog), suggesting the scaffold's relevance to epigenetic target space [5].

Application
Selection Property
Validation Focus
Quaternary amino acid synthesis (Seebach SRS)
Pre-installed C4–Br electrophile
Stereochemical outcome and hydrolytic fidelity
Divergent oxazolidinone library generation
Dual-reactivity C4–Br handle
Elimination vs. nucleophilic displacement selectivity
Absolute configuration determination
Heavy atom (Br) for anomalous scattering
Crystallinity and diffraction quality
Fragment-based discovery library expansion
C4–Br as cross-coupling vector
Target engagement and epigenetic target profiling
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